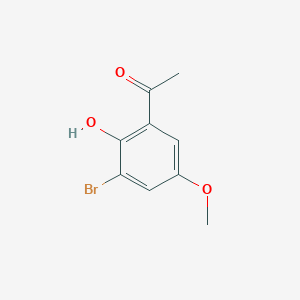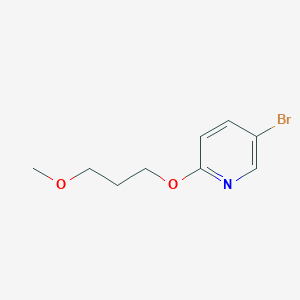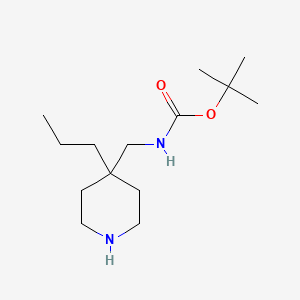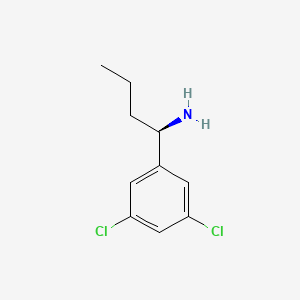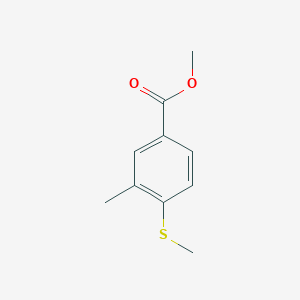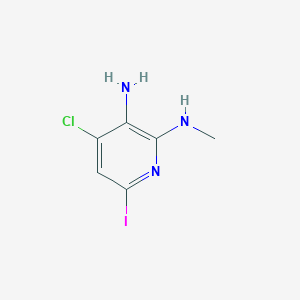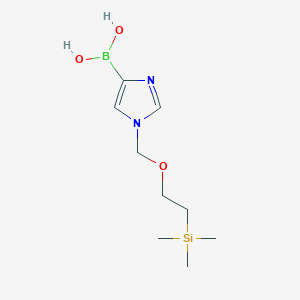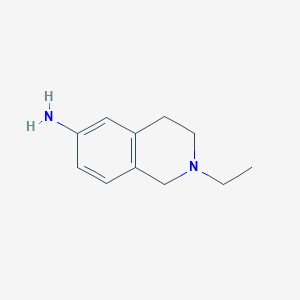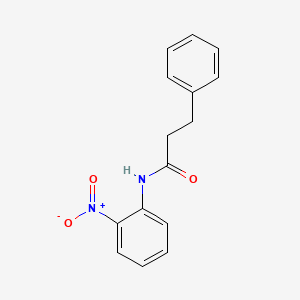
N-(2-nitrophenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrophenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitrophenyl group attached to the nitrogen atom and a phenylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)-3-phenylpropanamide typically involves the reaction of 2-nitroaniline with 3-phenylpropanoic acid or its derivatives. One common method is the acylation of 2-nitroaniline using 3-phenylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-nitrophenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: N-(2-aminophenyl)-3-phenylpropanamide.
Substitution: Derivatives with different functional groups replacing the nitro group.
Oxidation: Oxidized derivatives of the phenylpropanamide moiety.
Aplicaciones Científicas De Investigación
N-(2-nitrophenyl)-3-phenylpropanamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(2-nitrophenyl)-3-phenylpropanamide and its derivatives involves interactions with specific molecular targets. For instance, the reduction product, N-(2-aminophenyl)-3-phenylpropanamide, can interact with enzymes or receptors in biological systems, leading to various pharmacological effects. The nitro group plays a crucial role in modulating the compound’s reactivity and binding affinity to its targets .
Comparación Con Compuestos Similares
N-(2-nitrophenyl)acetamide: Similar structure but with an acetamide moiety instead of phenylpropanamide.
N-(2-nitrophenyl)benzamide: Contains a benzamide moiety, differing in the length and structure of the carbon chain.
N-(2-nitrophenyl)pyrrole-2-carboxamide: Features a pyrrole ring, offering different chemical properties and reactivity.
Uniqueness: N-(2-nitrophenyl)-3-phenylpropanamide is unique due to its specific combination of the nitrophenyl and phenylpropanamide groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H14N2O3 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
N-(2-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H14N2O3/c18-15(11-10-12-6-2-1-3-7-12)16-13-8-4-5-9-14(13)17(19)20/h1-9H,10-11H2,(H,16,18) |
Clave InChI |
PKZADCQYMPQYHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


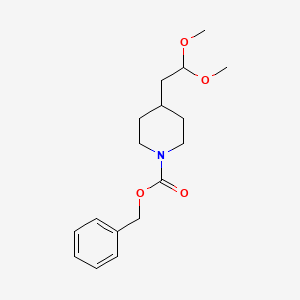
![tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13982624.png)
